
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a useful research compound. Its molecular formula is C12H8ClN3O2S2 and its molecular weight is 325.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activities, focusing on anti-inflammatory, anticancer, and antimicrobial properties, supported by data from various studies.
Chemical Structure and Synthesis
The compound is characterized by the following structural formula:
The synthesis typically involves multi-step reactions starting from 4-(5-chlorothiophen-2-yl)thiazol-2-amine, followed by modifications to introduce the isoxazole and carboxamide functionalities. The synthetic route includes bromination, thiourea treatment, and subsequent reactions with various amines to yield the target compound .
1. Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant anti-inflammatory effects. The evaluation of this compound showed promising results in inhibiting cyclooxygenase (COX) enzymes:
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
---|---|---|---|
This compound | 0.76 | 0.05 | 15.2 |
The compound demonstrated a high selectivity for COX-2 over COX-1, suggesting its potential as a safer anti-inflammatory agent compared to traditional NSAIDs .
2. Anticancer Activity
The anticancer properties of the compound were assessed against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that the compound effectively inhibited cell proliferation:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 3.77 | Induction of apoptosis via increased Bax/Bcl-2 ratio |
HepG2 | 5.36 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound induces apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
3. Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 25 |
The compound exhibited considerable antibacterial activity, indicating its potential use in treating infections caused by resistant strains .
Case Studies
A notable case study involved the use of similar thiazole derivatives in a clinical setting where patients with inflammatory diseases were treated with compounds exhibiting similar biological profiles. The results indicated significant improvement in symptoms and reduction in inflammatory markers, supporting the potential clinical application of thiazole-based compounds like this compound .
Aplicaciones Científicas De Investigación
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of compounds related to thiazole derivatives, including N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide. In vitro assays have demonstrated that these compounds inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, a study reported IC₅₀ values for COX-2 inhibition ranging from 0.76 to 9.01 μM, showcasing the potential for developing selective anti-inflammatory agents .
Analgesic Effects
The analgesic properties of thiazole derivatives have also been investigated. The hot plate method and carrageenan-induced inflammation models were employed to assess the analgesic efficacy of these compounds. Results indicated significant anti-nociceptive effects, suggesting that these compounds may serve as effective pain relievers .
Anticancer Potential
Thiazole derivatives have shown promise in cancer research. The unique structural features of this compound allow for interactions with various biological targets involved in cancer progression. Preliminary studies indicate that these compounds may inhibit tumor growth and induce apoptosis in cancer cell lines, although further research is needed to elucidate the mechanisms involved .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of thiazole derivatives is crucial for optimizing their pharmacological properties. Modifications to the thiazole ring and substituents on the aromatic systems can enhance potency and selectivity for specific biological targets. For example, variations in the halogen substituents or the introduction of additional functional groups can significantly impact biological activity and solubility .
Case Study 1: COX Inhibition
A study conducted on a series of thiazole derivatives, including this compound, demonstrated their efficacy as selective COX-2 inhibitors compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The selectivity index (SI) calculated from IC₅₀ values indicated a promising profile for these compounds as safer alternatives to existing NSAIDs .
Case Study 2: Antinociceptive Evaluation
Another investigation focused on evaluating the antinociceptive effects of thiazole derivatives in animal models. The results revealed that compounds with specific structural modifications not only reduced pain response but also exhibited minimal side effects, indicating their potential as new analgesics .
Propiedades
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2S2/c1-6-4-8(18-16-6)11(17)15-12-14-7(5-19-12)9-2-3-10(13)20-9/h2-5H,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRUUZSMMDWGHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.